

Reducing amantadine CNS side effects clinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amantadine Hydrochloride

CAS No.: 665-66-7

Cat. No.: S518308

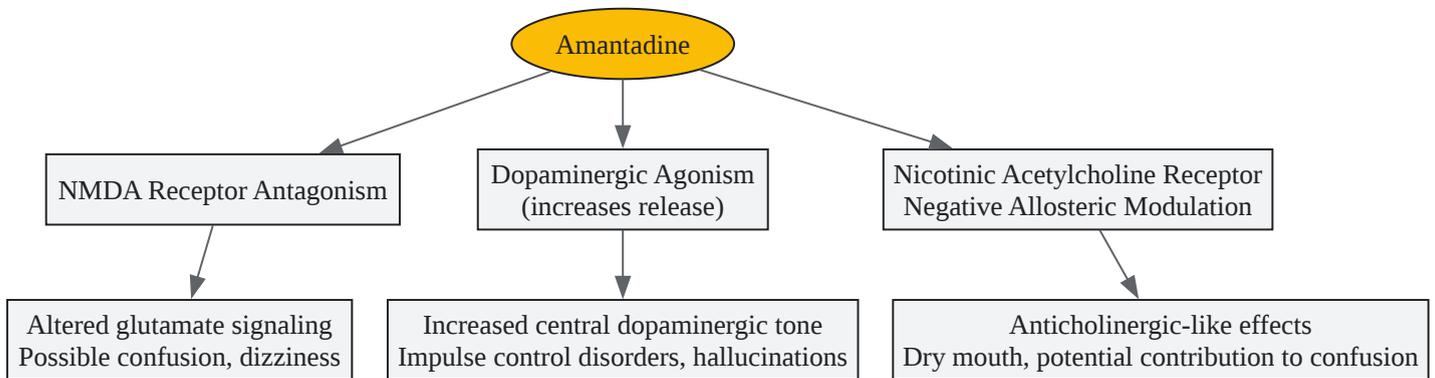
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Common CNS Adverse Effects of Amantadine

Adverse Effect	Reporting Frequency / Key Statistics	Recommended Monitoring & Management
Hallucinations	302 reports (ROR=27.57) [1]	Monitor closely after initiation and dosage changes; use with caution in patients with major psychotic disorders [2].
Falls	286 reports [1]	Monitor for dizziness and lightheadedness, especially after initiation or dosage increase [3] [2].
Somnolence / Falling Asleep	-	Counsel patients on risk of drowsiness; question them directly about sleep episodes during activities [2].
Confusion & Dizziness	Common side effect [3]	Observe for impaired mental alertness or physical coordination; monitor for symptoms of orthostatic hypotension [2].
Drug Inefficacy	266 reports [1]	For Parkinson's patients, loss of effect may occur after a few months; consider dosage increase or temporary discontinuation [2].

Mechanisms Underlying CNS Side Effects

The CNS side effects of amantadine are linked to its complex pharmacological profile. Understanding these mechanisms is crucial for troubleshooting and designing experiments.



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Strategies for Mitigating CNS Side Effects in Clinical Practice

For the FAQs and troubleshooting guides, you can advise the following strategies to manage CNS side effects:

- **Dosage Adjustment & Tapering**
 - **Renal Impairment Dosage:** Reduce dosage in patients with renal impairment (Clcr 30-50 mL/min: 100 mg daily; Clcr 15-29 mL/min: 100 mg on alternate days) as it is renally cleared and contraindicated in end-stage renal disease [3] [2].
 - **Avoid Abrupt Withdrawal:** Do not discontinue amantadine abruptly. Taper dosage gradually to avoid a withdrawal-emergent symptom complex resembling neuroleptic malignant syndrome (characterized by fever, muscular rigidity, and confusion) [2].
- **Proactive Patient Monitoring**

- **Monitor for Specific Behaviors:** Frequently monitor for the emergence of impulse control/compulsive behaviors (e.g., gambling, sexual urges, binge eating) [2].
 - **Screen for Mood Changes:** Monitor patients for depression and suicidal ideation or behavior, particularly those receiving short courses for influenza [2].
 - **Regular Neurological Assessments:** Monitor for hallucinations, confusion, and agitation throughout treatment, especially after initiation or dosage changes [1] [2].
- **Patient Selection & Contraindications**
 - **Contraindications:** The drug is contraindicated in persons with end-stage kidney disease [3]. It should also be used with caution by those with an enlarged prostate or glaucoma due to its anticholinergic effects [3].
 - **Cautious Use in Elderly:** Reduce the dosage of conventional preparations in patients 65 years and older, and select the dosage cautiously based on renal function [2].

Experimental Protocol for Reference

To help your researchers contextualize clinical data, here is a summarized protocol from a recent study investigating amantadine for post-COVID-19 fatigue, which provides a model for structuring clinical trials.

- **Study Design:** Randomized, open-label clinical trial [4].
- **Participants:** 62 patients with post-COVID-19 fatigue. The average age was 37.31 ± 8.98 years [4].
- **Intervention:**
 - **Intervention Group:** Received amantadine for two weeks [4].
 - **Control Group:** Received no treatment for two weeks [4].
- **Primary Outcomes:** Fatigue levels assessed using the **Visual Analog Fatigue Scale (VAFS)** and the **Fatigue Severity Scale (FSS)** at baseline and after two weeks [4].
- **Key Results:**
 - **VAFS Score:** The intervention group's score decreased from 7.90 ± 0.60 to 3.37 ± 0.44 , a significantly greater reduction than in the control group [4].
 - **FSS Score:** The intervention group's score decreased from 53.10 ± 5.96 to 28.40 ± 2.42 , also significantly greater than the control [4].
- **Safety and Tolerability:** One patient discontinued due to severe nausea and abdominal pain. The most commonly reported side effect was dry mouth (26.67%); all other reported side effects were transient and tolerable [4].

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To cite this document: Smolecule. [Reducing amantadine CNS side effects clinical studies].

Smolecule, [2026]. [Online PDF]. Available at:

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